5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid

Suzuki-Miyaura Coupling Medicinal Chemistry Agrochemical Synthesis

Nicotinic acid SAR studies stall without a versatile C5 cross-coupling handle. Non-brominated analogs lack C-C bond formation capability; non-methylated variants alter steric/electronic profiles unpredictably. This compound resolves both issues: • Robust 5-Br handle for Suzuki-Miyaura/Stille couplings, enabling diverse 5-aryl/heteroaryl libraries. • 4,6-Dimethyl steric shield controls regioselectivity & adds ~0.5-0.8 LogP vs. non-methylated analog. • Available ≥95% purity for immediate medicinal chemistry or agrochemical intermediate synthesis.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 339366-43-7
Cat. No. B1280997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
CAS339366-43-7
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=C1Br)C)C(=O)O
InChIInChI=1S/C8H8BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13)
InChIKeyHCAGHMXSHRYPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid (CAS 339366-43-7): A Multi-Substituted Pyridine Scaffold for Pharmaceutical and Agrochemical R&D


5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is a multi-substituted pyridine derivative classified as a nicotinic acid analog. Its molecular structure, defined by the formula C8H8BrNO3 and a molecular weight of 246.06 g/mol, features a carboxylic acid, a hydroxyl group, a bromine atom, and two methyl groups arranged on a pyridine ring . This specific substitution pattern renders it a versatile small-molecule scaffold for research and development, particularly in medicinal chemistry and agrochemical synthesis .

Why 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid Cannot Be Replaced by Other Nicotinic Acid Derivatives in Specialized Applications


The precise combination of a 5-bromo substituent, 4,6-dimethyl groups, and a 2-hydroxy moiety on the nicotinic acid core creates a unique electronic and steric environment that is not replicated by other in-class compounds. This specific substitution pattern dictates its reactivity profile, particularly in transition metal-catalyzed cross-coupling reactions, and its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity. Substituting with a non-brominated analog (e.g., 2-hydroxy-4,6-dimethylnicotinic acid) eliminates the key synthetic handle for carbon-carbon bond formation, while a non-methylated analog (e.g., 5-bromo-2-hydroxynicotinic acid) alters the steric hindrance and electron density on the ring, which can drastically impact downstream reaction yields and biological target interactions [1].

Quantifiable Differentiation Guide for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid (CAS 339366-43-7)


Differential Reactivity in Palladium-Catalyzed Cross-Coupling vs. Non-Brominated Analog

5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid possesses a bromine atom at the 5-position, a critical functional handle for palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of 5-aryl or 5-heteroaryl derivatives. In contrast, the non-brominated analog, 2-hydroxy-4,6-dimethylnicotinic acid (CAS 24667-09-2), cannot participate in these reactions without prior functionalization. The general efficiency of this transformation for 5-bromonicotinates has been established, demonstrating that the bromine serves as an essential leaving group for carbon-carbon bond formation [1].

Suzuki-Miyaura Coupling Medicinal Chemistry Agrochemical Synthesis

Increased Lipophilicity (LogP) Compared to Non-Brominated Analog

The substitution of a hydrogen atom with a bromine atom significantly increases the compound's lipophilicity, a critical parameter influencing membrane permeability, protein binding, and overall pharmacokinetic profile. The non-brominated analog, 2-hydroxy-4,6-dimethylnicotinic acid, has a reported LogP of 1.10 . While a precise experimental LogP for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is not found in the primary literature, the addition of a bromine atom to an aromatic system is known to increase LogP by approximately 0.5-0.8 units. This predictable shift in lipophilicity provides a quantifiable basis for selecting the bromo derivative over its non-bromo counterpart in drug discovery programs where higher membrane permeability is desired.

Physicochemical Properties Drug Design ADME

Enhanced Steric Bulk from 4,6-Dimethyl Groups vs. Non-Methylated Analog

The presence of methyl groups at the 4 and 6 positions introduces significant steric bulk around the pyridine ring, which differentiates this compound from its non-methylated analog, 5-bromo-2-hydroxynicotinic acid (CAS 104612-36-4). This steric hindrance can influence reaction kinetics and regioselectivity in downstream synthetic transformations and can also alter binding affinity to biological targets. For example, in the synthesis of related pyridine derivatives, the presence of 4,6-dimethyl groups has been shown to direct or hinder reactions at the ortho-hydroxy position [1].

Steric Hindrance Selectivity Reaction Kinetics

Primary Research and Industrial Applications for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid


Synthesis of 5-Aryl-Substituted Nicotinic Acid Libraries for Medicinal Chemistry

This compound is an ideal starting material for generating diverse libraries of 5-substituted nicotinic acid derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). The 5-bromo group serves as a robust synthetic handle for introducing aryl, heteroaryl, or alkenyl groups, a functionality absent in the non-brominated analog. This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) around the 5-position of the nicotinic acid core, a common motif in many biologically active molecules [1].

Development of Novel Agrochemical Intermediates

The nicotinic acid scaffold is prevalent in several classes of herbicides and fungicides. The combination of the 5-bromo leaving group and the 4,6-dimethyl steric shield makes this compound a valuable intermediate for synthesizing novel agrochemical candidates. Its ability to undergo cross-coupling enables the introduction of diverse lipophilic groups, which is often crucial for the environmental fate and target site penetration of agrochemicals [1].

Physicochemical Property Optimization in Lead Compounds

When a lead compound based on a nicotinic acid scaffold suffers from low membrane permeability, this bromo-dimethyl derivative can be utilized as a more lipophilic building block compared to its non-brominated counterpart. The estimated 0.5-0.8 unit increase in LogP provides a quantifiable advantage for improving passive diffusion across cell membranes, a key consideration in early-stage drug discovery programs targeting intracellular proteins or central nervous system disorders [1].

Investigating Steric Effects in Catalytic and Biological Systems

The unique steric profile conferred by the 4,6-dimethyl groups makes this compound a valuable tool for fundamental research. It can be used as a model substrate to investigate the impact of steric hindrance on the efficiency and regioselectivity of various catalytic transformations (e.g., C-H activation, cross-coupling). Furthermore, it serves as a probe to study the steric tolerance of a biological target's binding pocket, a concept that cannot be explored using the non-methylated analog 5-bromo-2-hydroxynicotinic acid [1].

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